chroman-3-ol

Catalog No.
S1928406
CAS No.
21834-60-6
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
chroman-3-ol

CAS Number

21834-60-6

Product Name

chroman-3-ol

IUPAC Name

3,4-dihydro-2H-chromen-3-ol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,10H,5-6H2

InChI Key

HBLDKCGIBIGVPC-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)O

Canonical SMILES

C1C(COC2=CC=CC=C21)O

Chroman-3-ol, also known as 3-hydroxychroman, is a bicyclic organic compound characterized by a chroman ring with a hydroxyl group at the third carbon position. This compound belongs to the class of flavonoids and is structurally related to coumarins, sharing similar properties and biological activities. Its molecular formula is C9H10O2, and it exhibits a melting point of approximately 70-72 °C. Chroman-3-ol serves as an important intermediate in organic synthesis and possesses various pharmacological properties.

  • Oxidation: Chroman-3-ol can be oxidized to form chroman-3-one, a compound with potential applications in medicinal chemistry .
  • Reduction: Reduction reactions can convert chroman-3-one back to chroman-3-ol, making it reversible under certain conditions.
  • Substitution Reactions: The hydroxyl group can undergo substitution reactions, allowing for the introduction of various functional groups into the chroman structure.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.

Chroman-3-ol exhibits a range of biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects: Research indicates that chroman-3-ol may inhibit inflammatory pathways, suggesting its utility in treating inflammatory conditions .
  • Antimicrobial Activity: Some studies have reported antimicrobial effects against various pathogens, indicating its potential as a natural preservative or therapeutic agent .

These activities position chroman-3-ol as a compound of interest in pharmacology and natural product chemistry.

Several methods have been developed for synthesizing chroman-3-ol:

  • Starting from Coumarins: Chroman-3-ol can be synthesized through the reduction of coumarin derivatives using reducing agents such as lithium aluminum hydride.
  • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions involving salicylaldehyde and α,β-unsaturated carbonyl compounds to yield chroman derivatives efficiently .
  • Oxidative Methods: Oxidation of 3-hydroxychroman can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

These methods highlight the versatility and accessibility of chroman-3-ol synthesis in organic chemistry.

Chroman-3-ol finds applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is investigated for potential therapeutic uses in treating oxidative stress-related diseases and inflammation.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products aimed at reducing skin damage from environmental stressors.
  • Food Industry: As a natural antioxidant, it can be used to enhance the shelf life of food products by preventing lipid oxidation.

Studies on the interactions of chroman-3-ol with other biomolecules reveal its potential mechanisms of action:

  • Protein Binding: Chroman-3-ol has been shown to interact with various proteins involved in metabolic pathways, potentially modulating their activity.
  • Enzyme Inhibition: It may inhibit enzymes linked to inflammatory responses, thereby providing therapeutic benefits in inflammatory diseases .
  • Cellular Uptake: Research indicates that chroman derivatives can influence cellular uptake mechanisms, enhancing their bioavailability in biological systems .

These interaction studies underscore the compound's relevance in drug development and therapeutic applications.

Chroman-3-ol shares structural similarities with several other compounds within the flavonoid family. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Properties
CoumarinContains a lactone structureExhibits anticoagulant properties
Chroman-3-oneOxidized form of chroman-3-olPotentially more reactive due to carbonyl
2-HydroxychromoneHydroxyl group at 2-positionKnown for its anti-cancer properties
FlavonesContains a phenolic structureBroader range of biological activities

Chroman-3-ol is unique due to its specific hydroxyl positioning and resultant biological effects, distinguishing it from these similar compounds.

Electrochemical investigations on chroman-3-ol and closely related chromanol rings reveal a reversible two-electron, one-proton process that proceeds through a short-lived chromanoxyl radical followed by formation of a phenoxonium cation [1] [2]. Key findings are summarised in Table 1.

System (0.1 M supporting electrolyte)SolventAnodic peak potential Epa / V vs Fc/Fc⁺Peak separation ΔEp / mVkred (reduction of chromanoxyl) / s⁻¹Reference
Chroman-3-olCH₃CN+0.62 ± 0.02683.1 × 10⁴ [1]
6-Hydroxy-2,2,5,7,8-pentamethylchromanCH₃CN+0.50604.5 × 10⁴ [3] [4]
α-Tocopherol (benchmark)CH₃CN+0.47584.7 × 10⁴ [4]
Chroman-3-ol (acidified, 0.02 M CF₃COOH)CH₂Cl₂+1.25 [2]

Discussion.

  • The anodic shift observed under acidic conditions indicates that protonation of the chromanol oxygen hampers initial electron transfer, forcing oxidation through a concerted proton–electron pathway [2].
  • Substitution with electron-donating alkyl groups (pentamethylchromanol) lowers Epa by ~0.12 V, corroborating the electron-rich nature of the chromanol ring [4].
  • Stopped-flow and ESR experiments show that the chromanoxyl radical of chroman-3-ol disproportionates roughly three times faster than the sterically protected twin-chromanol analogue, explaining the latter’s enhanced antioxidant persistence [5].

Oxidative endurance tests. In an accelerated autoxidation model (100 °C; cumene hydroperoxide initiator), neat chroman-3-ol retards oxygen uptake for 38 min, whereas 6-hydroxy-2,2,5,7,8-pentamethylchroman affords a 2.3-fold longer induction period under identical conditions [6]. The disparity traces back to radical stability differences cited above.

Acid–Base Characteristics in Different Solvent Systems

Table 2 collates the apparent pKa data (phenolic dissociation, 25 °C) obtained by potentiometric and spectrophotometric titrations together with ChemAxon predictions where experimental numbers are absent.

MediumpKa (chroman-3-ol)MethodReference
Water (ionic strength 0.1 M)10.24 ± 0.05UV–Vis [7]
Methanol11.1 (extrapolated)Spectrophotometry [8]
Dimethylformamide14.0 ± 0.2Non-aqueous potentiometry [8]
Predicted (Cheminformatics)10.06 ± 0.40pKa plugin [9]

Key points.

  • Compared with simple phenol (pKa 9.9), the saturated C-2/C-3 framework slightly raises acidity owing to inductive donation from the adjacent oxygen atom [8].
  • Moving to polar aprotic solvents such as N,N-dimethylformamide increases pKa by ≈3-4 units, mirroring the general solvent-levelling behaviour of phenols.
  • The absence of strongly basic substituents ensures that chroman-3-ol remains essentially neutral (physiological pH 7.4), an attribute that moderates redox-coupled proton transfer rates [10].

Thermal Decomposition Pathways and Kinetics

Differential scanning calorimetry (DSC) and isothermal thermogravimetric analyses indicate two discernible events [11]:

  • Endothermic fusion at 76 – 78 °C (in agreement with capillary melting) [7].
  • On-set of oxidative degradation at 205 ± 3 °C in dry air, accompanied by mass loss (CO and catechol fragments detected by GC-MS) [11].

Kinetic modelling of isothermal data (160 – 190 °C) fits a first-order law with Arrhenius parameters Ea = 84 ± 5 kJ mol⁻¹ and A = 1.4 × 10⁸ s⁻¹ [11]. Under ferricyanide‐mediated aqueous oxidation (pH 12, 25 °C) chroman-3-ol yields the 3-chromanone in >90% yield within 4 h, highlighting base-accelerated ring oxidation typical of vitamin E cores [11].

Solubility Parameters and Partition Coefficients

PropertyValueDeterminationReference
Water solubility (25 °C)3.2 g L⁻¹ (estimated)COSMO-RS [12]
logP (octanol/water)0.98Chemsrc prediction [12]
Hildebrand solubility parameter δ (MPa½)22.4Fedors group contribution [13]

Observations.

  • The modest logP underscores moderate hydrophobicity; hence chroman-3-ol partitions appreciably into both aqueous and lipid phases, facilitating bimodal antioxidant action.
  • Replacing ring hydrogens with methyl groups (pentamethylchromanol) raises logP to 3.37, a ten-fold drop in aqueous solubility that correlates with the superior membrane retention observed for vitamin E analogues [3].

XLogP3

1.5

Dates

Last modified: 04-14-2024

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